molecular formula C8H13N3O2 B12891788 3-Methyl-5-oxo-N-(propan-2-yl)-2,5-dihydro-1H-pyrazole-1-carboxamide CAS No. 193415-55-3

3-Methyl-5-oxo-N-(propan-2-yl)-2,5-dihydro-1H-pyrazole-1-carboxamide

Cat. No.: B12891788
CAS No.: 193415-55-3
M. Wt: 183.21 g/mol
InChI Key: SOXAFWFLQRBTQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-N-isopropyl-3-methyl-1H-pyrazole-1-carboxamide is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. This compound is notable for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-N-isopropyl-3-methyl-1H-pyrazole-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.

Mechanism of Action

The mechanism of action of 5-Hydroxy-N-isopropyl-3-methyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-N-isopropyl-3-methyl-1H-pyrazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and methyl groups contribute to its stability and permeability, making it a valuable candidate for drug development .

Properties

CAS No.

193415-55-3

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

5-methyl-3-oxo-N-propan-2-yl-1H-pyrazole-2-carboxamide

InChI

InChI=1S/C8H13N3O2/c1-5(2)9-8(13)11-7(12)4-6(3)10-11/h4-5,10H,1-3H3,(H,9,13)

InChI Key

SOXAFWFLQRBTQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N1)C(=O)NC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.